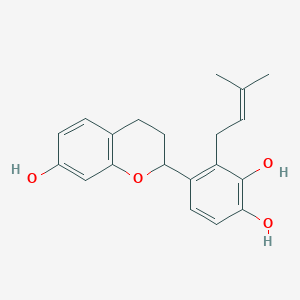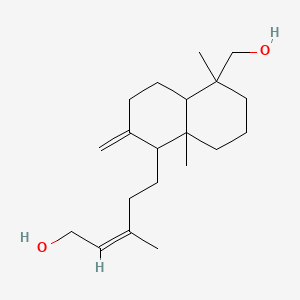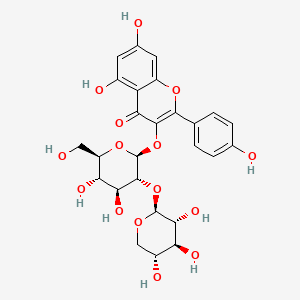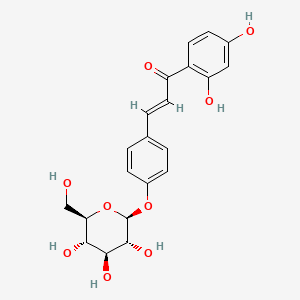
异甘草素
描述
科学研究应用
Isoliquiritin has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
Isoliquiritin can be synthesized through several chemical routes. One common method involves the extraction of the compound from licorice roots using solvents such as ethanol or methanol . The extracted compound is then purified using chromatographic techniques.
Industrial Production Methods
In industrial settings, neoisoliquiritin is typically produced through large-scale extraction from licorice roots. The process involves grinding the roots into a fine powder, followed by solvent extraction and purification . Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
化学反应分析
Types of Reactions
Isoliquiritin undergoes various chemical reactions, including:
Oxidation: Isoliquiritin can be oxidized to form neoisoliquiritigenin.
Reduction: The compound can be reduced to form dihydro-neoisoliquiritin.
Substitution: Isoliquiritin can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Neoisoliquiritigenin
Reduction: Dihydro-neoisoliquiritin
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
Isoliquiritin exerts its effects through various molecular targets and pathways:
Anticancer Activity: It inhibits cell proliferation and induces apoptosis in cancer cells by binding to glucose-regulated protein 78 (GRP78) and regulating the β-catenin pathway.
Anti-inflammatory Activity: Isoliquiritin reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.
Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
相似化合物的比较
Similar Compounds
Isoliquiritin: Another flavonoid found in licorice with similar pharmacological properties.
Liquiritin: A glycoside of liquiritigenin, known for its anti-inflammatory and antioxidant activities.
Neoisoliquiritigenin: The aglycone form of neoisoliquiritin, with potent anticancer properties.
Uniqueness
Isoliquiritin is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its aglycone form, neoisoliquiritigenin . This makes it more effective in various biological applications.
属性
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWXJFQOCHMPCK-LXGDFETPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317746 | |
| Record name | Isoliquiritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5041-81-6, 7014-39-3 | |
| Record name | Isoliquiritin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5041-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoliquiritin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neoisoliquiritin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007014393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoliquiritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOLIQUIRITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y348H1V4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary biological activities of Neoisoliquiritin reported in these research papers?
A1: Neoisoliquiritin, a flavonoid found in licorice (Glycyrrhiza glabra), has demonstrated several biological activities, including:
- Anti-inflammatory activity: Neoisoliquiritin inhibits inflammatory activity in RAW 264.7 macrophage cells, although it showed less potency compared to other licorice isolates like liquiritin. []
- Anti-tumor activity: Research suggests neoisoliquiritin may have tumor-suppressive effects on prostate cancer by potentially repressing androgen receptor activity. []
Q2: How does Neoisoliquiritin contribute to the overall quality and efficacy of licorice as a traditional medicine?
A2: Neoisoliquiritin is one of the key flavonoids found in licorice and contributes to its pharmacological effects.
- Spectrum-effect relationship: Studies using HPLC fingerprinting and pharmacological analysis have identified neoisoliquiritin as one of the key compounds correlating with the heat-clearing, detoxifying, cough-relieving, and phlegm-eliminating effects of licorice. [, ] This suggests that the presence and quantity of neoisoliquiritin can be used as a marker for assessing the quality and efficacy of licorice in traditional medicine.
Q3: Can you elaborate on the pharmacokinetic properties of Neoisoliquiritin and its relationship with isoliquiritigenin?
A3: Research suggests a potential metabolic relationship between neoisoliquiritin (NIS) and isoliquiritigenin (ISL).
Q4: What analytical techniques are commonly used to identify and quantify Neoisoliquiritin in licorice samples?
A4: Several analytical techniques are employed for the characterization and quantification of neoisoliquiritin in licorice:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fingerprint analysis, is widely used to identify and quantify neoisoliquiritin in licorice samples. [, , ]
- HPLC coupled with Mass Spectrometry (HPLC-MS/MS): This technique provides higher sensitivity and selectivity for the quantification of neoisoliquiritin, particularly in biological samples for pharmacokinetic studies. []
Q5: Are there any known applications of Neoisoliquiritin in the field of nanotechnology?
A5: Yes, neoisoliquiritin has shown promise in the green synthesis of gold nanoparticles (AuNPs).
Q6: How does the structure of Neoisoliquiritin relate to its observed biological activity?
A6: While the specific structure-activity relationship of neoisoliquiritin requires further investigation, its structural similarity to other flavonoids provides some insights.
- Flavonoid structure and activity: Neoisoliquiritin, belonging to the chalcone class of flavonoids, shares structural similarities with other compounds known for their anti-inflammatory and anti-cancer properties. [, ] Further research is needed to elucidate the precise structural features of neoisoliquiritin responsible for its specific activities and how modifications might affect its potency and selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


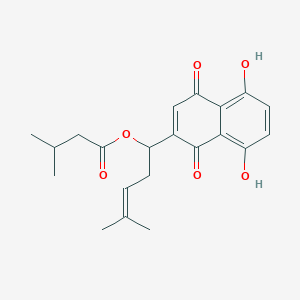
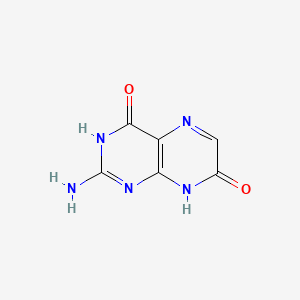



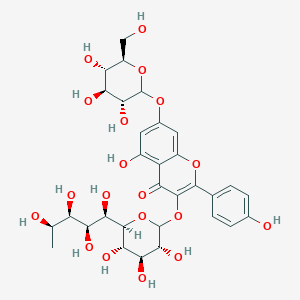
![[(1S,2R,4S,6S,7S,10R,11S,12S,14R,16S,18R)-12,14-diacetyloxy-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-18-yl] acetate](/img/structure/B600537.png)
